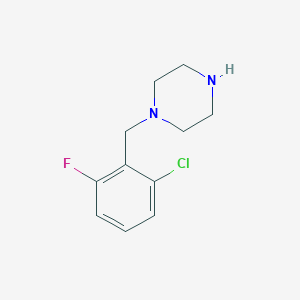

1-(2-Chloro-6-fluorobenzyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJVZHBDDDMHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352817 | |

| Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215655-20-2 | |

| Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloro-6-fluorobenzyl)piperazine chemical properties

An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzyl)piperazine: Properties, Synthesis, and Potential Applications

Introduction

This compound is a substituted piperazine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential pharmacological relevance of this compound, designed to serve as a technical resource for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | 1-((2-chloro-6-fluorophenyl)methyl)piperazine | N/A |

| CAS Number | 215655-20-2 | [2] |

| Molecular Formula | C₁₁H₁₄ClFN₂ | [2] |

| Molecular Weight | 228.69 g/mol | [2] |

| Density | 1.202 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5470 | [2] |

| LogP | 2.73 | [3] |

| LogS | -2.19 | [3] |

| Topological Polar Surface Area (tPSA) | 15.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Reactivity

The most direct and common method for the synthesis of this compound is the N-alkylation of piperazine with a suitable electrophile, in this case, 2-chloro-6-fluorobenzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of piperazine acts as the nucleophile.

Synthetic Rationale

The N-alkylation of piperazines is a widely used and versatile reaction in organic synthesis.[4][5][6] Using a large excess of piperazine can favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for controlled mono-alkylation, followed by deprotection to yield the desired product.[1] The choice of a suitable base is critical to neutralize the HCl formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the secondary amine in the piperazine ring, which is nucleophilic and can undergo further reactions such as acylation, sulfonation, and reaction with other electrophiles. The aromatic ring, being substituted with electron-withdrawing groups (chloro and fluoro), is deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-6-fluorobenzyl group, likely appearing as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring would be observed as two distinct multiplets, corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group, likely in the δ 2.5-3.5 ppm range. The NH proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. The benzylic carbon is expected around δ 60-65 ppm. The four carbons of the piperazine ring would likely show two distinct signals in the δ 45-55 ppm region.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would be expected to include a prominent peak corresponding to the loss of the piperazine moiety, resulting in the 2-chloro-6-fluorobenzyl cation at m/z 145. Another significant fragment would be the piperazinyl-methyl cation at m/z 99.

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups in the 2800-3100 cm⁻¹ region, and C-N stretching vibrations in the 1000-1200 cm⁻¹ range.[11]

Pharmacological Profile and Toxicological Considerations

The pharmacological profile of this compound has not been extensively studied. However, the piperazine scaffold is a common feature in many centrally acting drugs, suggesting that this compound could have activity at various receptors in the central nervous system.

Potential Biological Targets

Many piperazine derivatives are known to interact with dopaminergic and serotonergic systems.[14][15] For instance, benzylpiperazine (BZP) and its analogs have been shown to act as stimulants by affecting dopamine and serotonin transporters.[16] Given the structural similarity, it is plausible that this compound could exhibit affinity for dopamine (D₂, D₃, D₄) and serotonin (e.g., 5-HT₂A) receptors.[17] Further in vitro and in vivo studies are required to determine its specific biological targets and pharmacological effects.

Caption: Potential signaling pathway for this compound.

Metabolism and Toxicology

Piperazine derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6, CYP1A2, and CYP3A4 being major contributors.[18][19] The metabolism can involve hydroxylation, N-dealkylation, and other oxidative reactions.[20][21][22] The toxicological profile of this compound is unknown. However, some piperazine derivatives have been associated with adverse effects, including agitation, anxiety, and cardiovascular symptoms.[14][15] Therefore, thorough toxicological evaluation would be necessary before considering this compound for any therapeutic application.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of the title compound.

Materials:

-

Piperazine (large excess, e.g., 5-10 equivalents)

-

2-Chloro-6-fluorobenzyl chloride (1 equivalent)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)

-

Acetonitrile or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperazine in the chosen solvent, add the base (K₂CO₃ or Et₃N).

-

Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid, and UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure.

-

Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI or EI) to confirm the molecular weight and fragmentation pattern.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

- Yılmaz, F., & Göksu, S. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 31-39.

- Krishnakumar, V., & John, X. (2003). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 41(12), 926-931.

- Copies of 1H, 13C, 19F NMR spectra.

- Antia, U., & Tingle, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 925-932.

-

The Royal Society of Chemistry. Supporting Information for. [Link]

- Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436.

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4030-4045.

- Dreyfuss, J., Ross Jr, J. J., Shekosky, J. M., & Schreiber, E. C. (1971). Metabolism in dogs of the chloro- and trifluoromethyl-analogues of a piperazine-substituted dihydrobenzoxazepine. Xenobiotica, 1(1), 29-41.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

- Willemsen, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1475-1482.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

- Parlak, C., & Alver, Ö. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1185, 46-56.

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.

-

PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

-

NIST. Piperazine. [Link]

- Prakash, C., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858.

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

-

NIST. 2-Chloro-6-fluorobenzyl chloride. [Link]

- Antia, U., & Tingle, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.

- Ochi, Y., et al. (2005). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of Pharmacological Sciences, 98(4), 367-376.

- ResearchGate. (2012). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 215655-20-2 [chemicalbook.com]

- 3. Hit2Lead | this compound | SC-8928661 [hit2lead.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR [m.chemicalbook.com]

- 8. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR [m.chemicalbook.com]

- 9. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum [chemicalbook.com]

- 10. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]

- 14. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. etd.auburn.edu [etd.auburn.edu]

- 17. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism in dogs of the chloro- and trifluoromethyl-analogues of a piperazine-substituted dihydrobenzoxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Unambiguous Structure Elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Chloro-6-fluorobenzyl)piperazine

In the landscape of pharmaceutical and materials science, the precise molecular structure of a chemical entity is its foundational blueprint. For a compound like this compound, a substituted benzylpiperazine, this blueprint dictates its pharmacological activity, metabolic fate, and physicochemical properties. As a scaffold, benzylpiperazine and its derivatives are prevalent in medicinal chemistry, often targeting central nervous system pathways.[1] Therefore, absolute certainty in its atomic connectivity and stereochemistry is not merely an academic exercise; it is a prerequisite for advancing research, ensuring safety, and meeting stringent regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond rote procedural descriptions to explore the strategic rationale behind the analytical workflow, integrating data from orthogonal techniques to build an unassailable structural proof. This document is intended for researchers and drug development professionals who require a robust framework for chemical characterization.[2][3]

The Analytical Strategy: A Convergent Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent analytical methods. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Convergent workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Formula Gatekeeper

Mass spectrometry is the initial and indispensable step, providing the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental composition of the target molecule.[4] For this compound (C₁₁H₁₄ClFN₂), the expected monoisotopic mass is 228.0833 g/mol .

Causality in Fragmentation Analysis

Electron Ionization (EI) mass spectrometry not only provides the molecular ion but also induces reproducible fragmentation, offering valuable structural clues.[5] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. In the case of benzylpiperazine derivatives, the most probable cleavage is at the benzylic C-N bond, a phenomenon known as alpha-cleavage, due to the resonance stabilization of the resulting benzyl cation.[6][7]

The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorine-containing fragments.[8]

Predicted Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure Rationale |

| 228/230 | [M]⁺˙ | - | Molecular Ion |

| 125/127 | [C₇H₅ClF]⁺ | C₄H₉N₂ | Benzylic cleavage yielding the stable 2-chloro-6-fluorobenzyl cation. This is expected to be a major peak. |

| 103 | [C₄H₉N₂]⁺ | C₇H₅ClF | Benzylic cleavage where the charge is retained by the piperazine fragment. |

| 99 | [C₇H₅F]⁺˙ | HCl | Loss of HCl from the benzyl fragment, a common fragmentation pathway for chlorinated aromatics. |

| 85 | [C₄H₉N]⁺˙ | NH | Fragmentation of the piperazine ring. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.[9]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M]⁺˙ and confirm the predicted fragmentation pattern, paying close attention to the Cl isotopic signature.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Architect

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[2] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an intricate map of the molecular structure.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.4 | Multiplet (m) | 3H | Ar-H | Aromatic protons on the substituted ring. The complex pattern is due to H-F and H-H coupling. |

| ~3.6 | Singlet (s) | 2H | Ar-CH₂ -N | Benzylic protons adjacent to a nitrogen atom. Singlet because there are no adjacent protons. |

| ~2.8-3.0 | Multiplet (m) | 4H | -N-CH₂ -CH₂-NH- | Piperazine protons adjacent to the secondary amine. |

| ~2.4-2.6 | Multiplet (m) | 4H | Ar-CH₂-N-CH₂ - | Piperazine protons adjacent to the tertiary amine (benzyl group). |

| ~1.9 | Broad Singlet (br s) | 1H | NH | Secondary amine proton. Often broad and may exchange with D₂O. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-163 (d) | C -F | Aromatic carbon directly bonded to fluorine, showing a large ¹JCF coupling constant. |

| ~133-135 (d) | C -Cl | Aromatic carbon directly bonded to chlorine. |

| ~115-130 | Aromatic C H & C -C | Remaining four aromatic carbons. |

| ~55-60 | Ar-C H₂-N | Benzylic carbon, deshielded by the aromatic ring and nitrogen. |

| ~50-54 | Ar-CH₂-N-C H₂- | Piperazine carbons adjacent to the tertiary nitrogen. |

| ~45-48 | -C H₂-NH- | Piperazine carbons adjacent to the secondary nitrogen. |

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR shows how they connect.[11][12]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). A key expected correlation would be between the two distinct sets of methylene protons within the piperazine ring (~2.9 ppm and ~2.5 ppm), confirming the piperazine scaffold.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. The definitive correlation will be from the benzylic protons (Ar-CH₂ -, ~3.6 ppm) to the piperazine carbons (~50-54 ppm), unequivocally linking the benzyl group to the piperazine ring.[11]

Caption: Key HMBC correlation confirming benzyl-piperazine linkage.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

-

-

2D Experiments:

-

Acquire a gradient-selected COSY experiment.

-

Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for a ¹JCH of ~145 Hz.

-

Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.[11]

-

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by integrating the information from all 1D and 2D spectra.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Fingerprint

FTIR spectroscopy provides rapid confirmation of the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| ~3300 | N-H Stretch | Medium, somewhat broad | Characteristic of a secondary amine.[15][16] |

| 3000-3100 | Aromatic C-H Stretch | Weak to medium, sharp | C-H bonds on the benzene ring. |

| 2800-3000 | Aliphatic C-H Stretch | Medium to strong, sharp | C-H bonds of the CH₂ groups in the piperazine and benzyl moieties.[15] |

| 1580-1600, 1450-1500 | C=C Stretch | Medium to strong | Aromatic ring stretching vibrations. |

| ~1200-1350 | C-N Stretch | Medium | Stretching of the aliphatic and aromatic C-N bonds. |

| 1000-1200 | C-F Stretch | Strong | Characteristic strong absorption for aryl-fluoride bonds. |

| 700-800 | C-Cl Stretch | Medium to strong | Characteristic absorption for aryl-chloride bonds. |

Experimental Protocol: FTIR (ATR)

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Part 4: X-ray Crystallography – The Definitive 3D Structure

While the combination of MS, NMR, and FTIR provides conclusive evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.[17][18] This technique is contingent upon the ability to grow a high-quality single crystal, which can be a significant challenge.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[17]

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[18]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of data from orthogonal analytical techniques. Mass spectrometry establishes the molecular formula. FTIR confirms the presence of the key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, definitively linking the substituted benzyl moiety to the piperazine ring. Finally, where feasible, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required for advancing scientific research and development.

References

- BenchChem. A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.

- Sundaraganesan, N., & Ilangovan, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.

- ResearchGate. Spectral investigation and normal coordinate analysis of piperazine.

- ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.

- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451.

- PubChem. 1-Benzylpiperazine. National Institutes of Health.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 266-277.

- Wurm, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486-2494.

- DergiPark. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.

- ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

- Taylor & Francis Online. Structure elucidation – Knowledge and References.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.

- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- SWGDRUG.org. BENZYLPIPERAZINE.

- ResearchGate. Chemical structure of N-benzylpiperazine (BZP).

- Michigan State University Department of Chemistry. Mass Spectrometry.

- BenchChem. Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.

- YouTube. predicting likely fragments in a mass spectrum.

- BenchChem. Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. jchps.com [jchps.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. swgdrug.org [swgdrug.org]

- 10. benchchem.com [benchchem.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2-chloro-6-fluorobenzyl)piperazine, a key intermediate in the development of advanced pharmaceutical agents. The document is intended for researchers, chemists, and professionals in drug development. We will explore the two predominant synthetic strategies: direct N-alkylation and reductive amination. The guide delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each approach. A comparative analysis is presented to assist scientists in selecting the optimal route based on laboratory scale, available starting materials, and desired purity profile. All claims and protocols are substantiated with references to authoritative chemical literature.

Introduction and Strategic Importance

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine heterocycle is a privileged scaffold, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The specific substitution pattern of the 2-chloro-6-fluorobenzyl moiety makes this compound a crucial building block for synthesizing a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.

The core synthetic challenge lies in the selective mono-N-benzylation of the symmetrical piperazine ring. This guide will dissect the primary synthetic disconnections and provide detailed, field-proven protocols to achieve this transformation efficiently and with high purity.

Primary Synthetic Strategies: A Mechanistic Overview

The logical point for disconnection in the target molecule is the C-N bond between the benzylic carbon and one of the piperazine nitrogens. This leads to two robust and widely adopted synthetic strategies.

Caption: Core synthetic disconnection of the target molecule.

-

Strategy A: Nucleophilic Substitution (N-Alkylation). This is a classic and direct approach involving the reaction of the nucleophilic secondary amine of piperazine with an electrophilic benzyl halide, typically 2-chloro-6-fluorobenzyl chloride.

-

Strategy B: Reductive Amination. This elegant one-pot method involves the initial formation of an iminium ion intermediate between piperazine and 2-chloro-6-fluorobenzaldehyde, which is then reduced in situ to form the target C-N bond.

In-Depth Analysis of Synthetic Protocols

Strategy A: Synthesis via Nucleophilic Substitution (N-Alkylation)

This method leverages the inherent nucleophilicity of the piperazine nitrogens to displace a leaving group on the benzylic carbon of a suitable precursor.

Causality and Mechanistic Insights: The reaction proceeds via a standard SN2 mechanism. The primary challenge is controlling the selectivity to favor mono-alkylation over the undesired 1,4-dibenzylpiperazine byproduct. Two effective tactics are employed:

-

Use of Excess Piperazine: By employing a large molar excess of piperazine (typically 5-10 equivalents), the probability of the electrophilic benzyl chloride encountering an unreacted piperazine molecule is significantly higher than it encountering the already-formed mono-substituted product. This statistical control effectively suppresses the formation of the di-substituted byproduct.

-

Use of a Protecting Group: A more precise but multi-step approach involves protecting one of the piperazine nitrogens, most commonly with a tert-butyloxycarbonyl (Boc) group.[1] This ensures that alkylation can only occur at the free secondary amine. The protecting group is then removed in a final step, typically under acidic conditions. While this adds steps, it provides exceptional control and simplifies purification.

The reaction requires a base (e.g., K₂CO₃, triethylamine) to scavenge the HCl generated, preventing the protonation of piperazine which would render it non-nucleophilic.

Caption: Workflow for the N-Alkylation synthetic route.

Experimental Protocol: N-Alkylation using Excess Piperazine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (5.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, approx. 10 mL per mmol of limiting reagent).

-

Reagent Addition: Dissolve 2-chloro-6-fluorobenzyl chloride (1.0 eq., limiting reagent) in a minimal amount of MeCN and add it dropwise to the stirred piperazine suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel (eluting with a DCM/Methanol gradient) to yield the pure product.

Strategy B: Synthesis via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds and is an excellent alternative to direct alkylation.[2]

Causality and Mechanistic Insights: The reaction proceeds in a one-pot fashion. First, the aldehyde (2-chloro-6-fluorobenzaldehyde) reacts with a secondary amine of piperazine to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A mild, hydride-based reducing agent, added to the same pot, then selectively reduces the iminium ion to the desired tertiary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. Its mild nature prevents the reduction of the starting aldehyde, and it is effective under the slightly acidic conditions that favor iminium ion formation. Stronger reducing agents like sodium borohydride (NaBH₄) are less suitable as they can readily reduce the aldehyde starting material.

Caption: Workflow for the Reductive Amination synthetic route.

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (1.2 eq.) and 2-chloro-6-fluorobenzaldehyde (1.0 eq., limiting reagent) to a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq.) can be added to catalyze iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirred solution. The addition may be mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is typically of high purity but can be further purified by column chromatography if necessary.

Comparative Analysis and Practical Considerations

| Feature | N-Alkylation (Excess Piperazine) | Reductive Amination |

| Starting Materials | 2-Chloro-6-fluorobenzyl chloride | 2-Chloro-6-fluorobenzaldehyde |

| Reagent Stability | Benzyl chloride can be lachrymatory and moisture-sensitive. | Aldehyde is generally stable but can be prone to oxidation over time. |

| Selectivity Control | Relies on statistical control (large excess of piperazine). | Good control with proper stoichiometry; less risk of dialkylation. |

| Reaction Conditions | Often requires heating (reflux). | Typically performed at room temperature; very mild conditions. |

| Byproducts | Di-alkylated piperazine and inorganic salts. | Borate salts. |

| Work-up Complexity | Requires removal of large excess of piperazine. | Simple aqueous quench and extraction. |

| Typical Yield | Good to excellent (70-90%). | Generally excellent (>85%). |

Expert Recommendation:

For laboratory-scale synthesis , reductive amination is often the preferred method. Its mild reaction conditions, operational simplicity (one-pot), and straightforward work-up make it highly attractive. The starting aldehyde is also generally more accessible or easily prepared than the corresponding benzyl chloride.

For large-scale industrial production , the N-alkylation route using excess piperazine may be more cost-effective, as piperazine is an inexpensive bulk chemical. The process can be optimized to recycle the excess piperazine, improving the overall atom economy.

Characterization of the Final Product

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the substituted benzyl ring, a key singlet for the benzylic methylene (-CH₂-) protons typically around 3.6-3.8 ppm, and two sets of multiplets for the piperazine ring protons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (228.69 g/mol ).

-

Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The synthesis of this compound is a well-established transformation that can be accomplished efficiently via two primary routes: nucleophilic substitution and reductive amination. The choice between these methods depends on the scale of the reaction, cost considerations, and available starting materials. Reductive amination offers superior control and milder conditions ideal for research and development, while direct N-alkylation presents a potentially more economical route for bulk manufacturing. This guide provides the necessary technical foundation and practical protocols for scientists to successfully synthesize this valuable chemical intermediate.

References

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5741. Available at: [Link]

-

ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]

-

Di Francesco, M. E., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(21), 13327. Available at: [Link]

-

Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Available at: [Link]

-

Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Amerigo Scientific. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2014). Synthesis and anticancer activity of novel C6-piperazine substituted purine steroid-nucleosides analogues. Steroids, 82, 1-6. Available at: [Link]

-

Ghorpade, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3121. Available at: [Link]

Sources

1-(2-Chloro-6-fluorobenzyl)piperazine mechanism of action

**A Technical Guide to the

Hypothesized Mechanism of Action for 1-(2-Chloro-6-fluorobenzyl)piperazine**

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Based on its structural analogy to 1-benzylpiperazine (BZP), it is hypothesized that this compound acts as a mixed monoamine releaser and reuptake inhibitor, with primary activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3] The halogen substitutions (chloro- and fluoro-) on the benzyl ring are predicted to modulate receptor affinity and functional potency compared to the parent compound, BZP. This guide provides the detailed in-vitro and in-vivo protocols necessary to validate these hypotheses, determine receptor binding affinities, quantify functional activity, and elucidate downstream signaling pathways.

Introduction and Hypothesized Pharmacodynamics

This compound belongs to the piperazine derivative class of compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, the broader class, particularly 1-benzylpiperazine (BZP), is known for its stimulant and amphetamine-like properties.[4][5] BZP and its analogs primarily exert their effects by interacting with the dopamine, norepinephrine, and serotonin systems.[2]

Hypothesized Mechanism of Action:

It is proposed that this compound functions as a substrate-type releaser at monoamine transporters. This mechanism involves the compound being transported into the presynaptic neuron by DAT, NET, and/or SERT. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent non-exocytotic release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][3] The compound may also act as a reuptake inhibitor by competitively binding to these transporters, thereby prolonging the synaptic action of released neurotransmitters.

The 2-chloro and 6-fluoro substitutions on the benzyl ring are critical. Halogenation is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipid solubility, metabolic stability, and receptor binding affinity. These substitutions could potentially increase the compound's affinity and selectivity for specific monoamine transporters or receptors compared to unsubstituted BZP.

In-Vitro Experimental Workflow for Target Characterization

To validate the hypothesized mechanism, a multi-step in-vitro characterization is essential. This workflow is designed to first identify the molecular targets and then quantify the compound's functional effect at those targets.

Step 1: Receptor Binding Affinity Profiling

The initial step is to determine the binding affinity (Ki) of this compound across a panel of relevant G-protein coupled receptors (GPCRs) and transporters.

Protocol: Radioligand Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, NET, and a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2, D3) receptor subtypes.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human recombinant receptor or transporter of interest.

-

A specific high-affinity radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate competition curves by plotting the percentage of specific radioligand binding against the log concentration of the test compound.

-

Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Step 2: Functional Activity Assessment

Once high-affinity targets are identified, the next crucial step is to determine whether the compound acts as a substrate (releaser), a reuptake inhibitor, an agonist, or an antagonist at these sites.

Protocol: Neurotransmitter Release & Reuptake Assays

-

Objective: To measure the ability of the compound to induce neurotransmitter release and/or inhibit reuptake in vitro.

-

Methodology (Synaptosome Preparation):

-

Prepare synaptosomes (isolated presynaptic nerve terminals) from specific rodent brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus for SERT).

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

-

Release Assay Procedure:

-

Incubate the pre-loaded synaptosomes with increasing concentrations of this compound.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant over time.

-

Calculate the EC50 value for release (the concentration that produces 50% of the maximal release effect).

-

-

Reuptake Inhibition Assay Procedure:

-

Incubate the synaptosomes with increasing concentrations of the test compound.

-

Add a fixed concentration of the radiolabeled neurotransmitter.

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

Calculate the IC50 value for reuptake inhibition.

-

Protocol: G-Protein Activation & Second Messenger Assays

If binding assays reveal high affinity for GPCRs (e.g., 5-HT receptors), functional assays are needed to determine agonism or antagonism.[6]

-

Objective: To measure the effect of the compound on downstream signaling pathways following receptor activation.[7]

-

Methodologies:

-

cAMP Assay: For receptors coupled to Gs or Gi proteins (e.g., 5-HT1A), measure the accumulation or inhibition of cyclic AMP in response to the compound.

-

Calcium Flux Assay: For receptors coupled to Gq proteins (e.g., 5-HT2A), measure the mobilization of intracellular calcium using a fluorescent calcium indicator.[8]

-

β-Arrestin Recruitment Assay: This assay measures the translocation of β-arrestin to the activated GPCR, a key step in receptor desensitization and an indicator of a separate signaling pathway.[7]

-

-

Data Analysis:

-

For agonists, generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values.

-

For antagonists, perform the assay in the presence of a known agonist to determine the IC50 value.

-

Data Presentation

The quantitative data derived from these in-vitro experiments should be summarized for clarity.

Table 1: Hypothesized In-Vitro Pharmacological Profile of this compound

| Molecular Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | TBD | Releaser / Reuptake Inhibitor | TBD |

| Serotonin Transporter (SERT) | TBD | Releaser / Reuptake Inhibitor | TBD |

| Norepinephrine Transporter (NET) | TBD | Releaser / Reuptake Inhibitor | TBD |

| 5-HT2A Receptor | TBD | Agonist / Antagonist | TBD |

| D2 Receptor | TBD | Agonist / Antagonist | TBD |

TBD: To Be Determined by experimental protocols outlined above.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes.

Hypothesized Signaling Pathway

This diagram illustrates the proposed dual mechanism at a presynaptic dopamine terminal.

Caption: Hypothesized dual mechanism at a dopamine synapse.

Experimental Characterization Workflow

This diagram outlines the logical flow of experiments described in Section 2.

Caption: Logical workflow for in-vitro mechanism of action characterization.

Conclusion

The mechanism of action for this compound remains to be definitively elucidated. However, based on strong structural precedence from the benzylpiperazine class of compounds, a primary interaction with monoamine transporters (DAT, SERT, NET) is the most plausible hypothesis.[1][4] The compound is likely to act as both a releaser and a reuptake inhibitor at these sites, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. The specific halogen substitutions are expected to fine-tune its potency and selectivity profile.

References

-

Wikipedia. Benzylpiperazine. [Link]

-

Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

Herring, N. R., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(10), 1903–1912. [Link]

-

Karinen, R., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid and 5-HT2A receptors. DiVA portal. [Link]

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

-

World Health Organization. (2006). N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository. WHO. [Link]

-

Kobilka, B., & Schertler, G. F. (2008). Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies. Current Opinion in Structural Biology, 18(4), 464-471. [Link]

-

Latek, D., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Progress in Molecular Biology and Translational Science, 190(1), 1-36. [Link]

-

Olsen, R. H. J., & English, J. G. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

Spectroscopic Data for 1-(2-Chloro-6-fluorobenzyl)piperazine: An In-depth Technical Guide

Introduction

1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted benzylpiperazine derivative. As with many compounds in this class, it holds potential significance in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in numerous pharmacologically active agents. A thorough structural elucidation and confirmation of its identity are paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, providing not only the anticipated spectral data but also the underlying scientific principles and rationale for the interpretation. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound guide in the absence of readily available experimental spectra for this specific molecule.

Molecular Structure

The structural formula of this compound is presented below. This structure serves as the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and the number of neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling results in signal splitting, providing connectivity information.

Experimental Protocol (Predicted): A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.10 | m | 3H | Ar-H | The aromatic protons on the 2-chloro-6-fluorobenzyl group are expected to resonate in this region. The electron-withdrawing effects of the chlorine and fluorine atoms will influence their exact chemical shifts and coupling patterns. |

| ~ 3.70 | s | 2H | Ar-CH₂-N | The benzylic protons are adjacent to a nitrogen atom and an aromatic ring, leading to a downfield shift. A singlet is predicted due to the absence of adjacent protons. |

| ~ 2.90 | t | 4H | -N-CH₂- (distal) | These protons are on the carbons of the piperazine ring further from the benzyl group and adjacent to the NH proton. They are expected to be a triplet due to coupling with the adjacent CH₂ protons. |

| ~ 2.60 | t | 4H | -N-CH₂- (proximal) | These protons are on the carbons of the piperazine ring closer to the benzyl group. Their chemical environment is slightly different from the distal protons, resulting in a separate signal. |

| ~ 2.00 | s (broad) | 1H | -NH | The proton on the secondary amine of the piperazine ring is expected to be a broad singlet and its chemical shift can be variable depending on the solvent and concentration. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shift is indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Experimental Protocol (Predicted): The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to acquire the spectrum. A larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162 (d, ¹JCF ≈ 250 Hz) | Ar-C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will show a large one-bond coupling constant with fluorine. |

| ~ 135 (d, ²JCF ≈ 15 Hz) | Ar-C-Cl | The carbon attached to chlorine will also be downfield. It will exhibit a smaller two-bond coupling to the fluorine atom. |

| ~ 130 - 115 | Ar-C | The remaining aromatic carbons will resonate in this region. Their specific chemical shifts and coupling to fluorine will depend on their position relative to the substituents. |

| ~ 125 (d, ³JCF ≈ 5 Hz) | Ar-C-CH₂ | The ipso-carbon of the benzyl group will be in the aromatic region and will show a small three-bond coupling to fluorine. |

| ~ 55 | Ar-CH₂-N | The benzylic carbon is attached to a nitrogen and an aromatic ring, resulting in a chemical shift in this range. |

| ~ 53 | -N-CH₂- (proximal) | The piperazine carbons closer to the electron-withdrawing benzyl group will be slightly more deshielded. |

| ~ 45 | -N-CH₂- (distal) | The piperazine carbons further from the benzyl group will be more shielded. |

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol (Predicted):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) are common techniques. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, while EI is a harder technique that causes extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI):

The molecular weight of this compound (C₁₁H₁₄ClFN₂) is 228.70 g/mol .

| m/z | Ion | Rationale |

| 228/230 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 143/145 | [C₇H₅ClF]⁺ | This fragment corresponds to the 2-chloro-6-fluorobenzyl cation, formed by cleavage of the C-N bond between the benzyl group and the piperazine ring. This is expected to be a prominent peak. |

| 91 | [C₇H₇]⁺ | The tropylium ion is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[1] |

| 85 | [C₄H₉N₂]⁺ | This fragment represents the piperazine ring after the loss of the benzyl group. |

Predicted Fragmentation Pathway:

Caption: Predicted key fragmentation pathway for this compound under EI-MS.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol (Predicted):

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups and bond types.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 (broad) | N-H stretch | Secondary amine (piperazine) |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2800 | C-H stretch | Aliphatic (piperazine and benzyl CH₂) |

| ~ 1600, 1470 | C=C stretch | Aromatic ring |

| ~ 1250 | C-N stretch | Amine |

| ~ 1100 | C-F stretch | Aryl fluoride |

| ~ 800 - 700 | C-Cl stretch | Aryl chloride |

Conclusion

The comprehensive spectroscopic analysis detailed in this guide, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural confirmation of this compound. While the data presented is predictive, it is grounded in well-established spectroscopic principles and data from structurally similar molecules. The characteristic signals in each spectrum, from the specific chemical shifts and coupling patterns in NMR to the distinct fragmentation in MS and the vibrational modes in IR, collectively offer a unique spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related piperazine derivatives, ensuring scientific integrity and facilitating further investigation in the field of drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-(2-Chloro-6-fluorobenzyl)piperazine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Chloro-6-fluorobenzyl)piperazine, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, offering predictive insights grounded in established principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction: The Structural Significance of this compound

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a prevalent scaffold in numerous marketed drugs due to its favorable pharmacokinetic properties.[1][2][3] The specific substitution pattern on the benzyl moiety—a chlorine and a fluorine atom ortho to the benzylic carbon—introduces unique electronic and conformational constraints that can profoundly influence its interaction with biological targets.

Given the criticality of unambiguous structural confirmation in drug development, NMR spectroscopy stands as the cornerstone analytical technique. Its ability to provide detailed information about the chemical environment of each atom in a molecule is unparalleled.[4] This guide will, therefore, serve as a practical resource for the complete NMR characterization of this important synthetic building block.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a definitive experimental spectrum for this compound is not publicly available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles of NMR spectroscopy and data from structurally related compounds.[5][6][7]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the atoms in this compound:

Caption: Experimental workflow for acquiring NMR data for this compound.

Structural Verification with 2D NMR Spectroscopy

To provide an unequivocal assignment of all ¹H and ¹³C signals and thus ensure the trustworthiness of the structural elucidation, a suite of 2D NMR experiments should be performed. These experiments create a self-validating system where the connectivity between atoms can be confirmed.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the protons on C2/C6 and C3/C5 of the piperazine ring, and among the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons of the CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For instance, a correlation between the benzylic protons (C7-H₂) and the aromatic carbons (C8, C9, C12) would confirm the attachment of the benzyl group to the piperazine ring.

Caption: Expected key HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. By combining predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this important molecule. The use of 2D NMR techniques, as outlined, is paramount for achieving a self-validating and trustworthy structural assignment, which is a critical requirement in all stages of drug discovery and development.

References

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Steinberg, J., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- ResearchGate. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. OSTI.GOV.

- The Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum. ChemicalBook.

- Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.

- ChemicalBook. (n.d.). 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR. University of Wisconsin-Madison.

- The Royal Society of Chemistry. (2013).

- ChemicalBook. (n.d.). 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum. ChemicalBook.

- Amerigo Scientific. (n.d.). This compound (98%). Amerigo Scientific.

- JEOL USA Inc. (n.d.).

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- NIH. (n.d.).

- Fluorochem. (n.d.). 1-(2-Chloro-6-fluoro-benzyl)-2-methyl-piperazine hydrochloride. Fluorochem.

- Chemistry LibreTexts. (2023).

- Neuroquantology. (n.d.).

- IJPPR. (2023).

- Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride. Santa Cruz Biotechnology.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. neuroquantology.com [neuroquantology.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum [chemicalbook.com]

- 6. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]

- 7. 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR spectrum [chemicalbook.com]

1-(2-Chloro-6-fluorobenzyl)piperazine mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Chloro-6-fluorobenzyl)piperazine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering both theoretical understanding and practical methodologies for its analysis. We will examine the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a robust framework for its identification and characterization in a laboratory setting.

Introduction: The Analytical Significance of this compound

This compound (Molecular Formula: C₁₁H₁₄ClFN₂, Molecular Weight: 228.7 g/mol ) is a substituted benzylpiperazine. Compounds within this class are of significant interest in medicinal chemistry and forensic science, often serving as precursors in pharmaceutical synthesis or being monitored as designer drugs.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these molecules.[3] It provides critical information on molecular weight and elemental composition, while its fragmentation patterns offer a detailed structural fingerprint, crucial for unambiguous identification.[4][5]

This guide emphasizes the causality behind analytical choices, ensuring that the described protocols are not merely procedural but are grounded in the fundamental chemistry of the analyte and the physics of the instrumentation.

Ionization Techniques: Choosing the Right Tool for Structural Insight

The choice of ionization technique is paramount and dictates the nature of the mass spectrum obtained. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are highly applicable, offering complementary information.

-

Electron Ionization (EI): Typically performed at 70 eV, EI is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation.[6] This is invaluable for structural elucidation and allows for the creation of standardized spectral libraries. The resulting fragmentation pattern serves as a unique fingerprint for the molecule.

-